(Z)-6-(5-((2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
Description
Properties
IUPAC Name |
6-[(5Z)-4-oxo-5-[[4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-2-10-22-18-14(19(28)24-11-7-5-8-16(24)23-18)13-15-20(29)25(21(30)31-15)12-6-3-4-9-17(26)27/h2,5,7-8,11,13,22H,1,3-4,6,9-10,12H2,(H,26,27)/b15-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHOCCRDESSXRS-SQFISAMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-6-(5-((2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The structure of the compound features a thiazolidinone core fused with a pyrido-pyrimidine moiety. Its unique arrangement of functional groups, including an allylamino group and a thioxo group, allows for diverse interactions with biological targets. The molecular formula is with a molecular weight of approximately 429.56 g/mol .
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Thiazolidinone and pyrido-pyrimidine |
| Functional Groups | Allylamino, thioxo |
| Molecular Weight | 429.56 g/mol |
| Solubility | Moderate; hydrophobic character indicated by XLogP3-AA of 2.2 |
Anticancer Activity
Preliminary studies suggest that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing the pyrido-pyrimidine moiety have been evaluated against various cancer cell lines, demonstrating potential as anticancer agents . The mechanism of action may involve inhibition of specific kinases or interaction with DNA.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that thiazolidinone derivatives are particularly effective against bacterial infections, which could extend to this compound due to its structural similarities . The presence of the allylamino group may enhance its interaction with bacterial cell membranes.
The biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : Interaction with key enzymes involved in cancer proliferation.
- DNA Interaction : Potential binding to DNA or RNA, disrupting replication or transcription processes.
- Membrane Disruption : The hydrophobic nature may allow it to integrate into microbial membranes, leading to cell lysis.
Study 1: Anticancer Evaluation
A study conducted on similar pyrido-pyrimidine derivatives demonstrated significant cytotoxic effects on various cancer cell lines using the MTT assay. The results indicated that modifications at the thiazolidinone core enhanced anticancer properties compared to standard drugs like 5-fluorouracil .
Study 2: Antimicrobial Testing
In vitro tests revealed that compounds with thiazolidinone structures exhibited notable antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural features in determining efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s unique structure can be contextualized against three classes of analogs:
Thiazolidinone Derivatives
Thiazolidin-4-one derivatives, such as 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid ethyl esters (e.g., compound 50 in Scheme 6 of ), share the thiazolidinone core but lack the pyrido[1,2-a]pyrimidin and allylamino groups. Key differences include:
- Substituent Effects: The target compound’s 2-thioxo group (vs. 4-oxo in standard thiazolidinones) may increase electrophilicity, enhancing reactivity with nucleophilic residues in enzymes.
- Biological Activity: Thiazolidinones with azo linkages exhibit moderate antimicrobial activity (e.g., MIC values of 16–64 µg/mL against S. aureus), while the target compound’s pyrido[1,2-a]pyrimidin moiety could broaden its spectrum via DNA intercalation or topoisomerase inhibition .
Pyrido[1,2-a]pyrimidin-Containing Compounds
MFR-a (a bacterial cofactor from Methanothermobacter thermautotrophicus) shares the pyrido[1,2-a]pyrimidin scaffold but features glutamic acid linkages and a formyl group for one-carbon metabolism (Figure 2A in ). Contrasts include:
- Functional Groups: MFR-a’s formyl group is absent in the target compound, which instead incorporates a thiazolidinone ring and hexanoic acid chain.
Hexanoic Acid Derivatives
Hexanoic acid derivatives, such as lipidated antimicrobial peptides, utilize the carboxylic acid group for membrane interaction. The target compound’s hexanoic acid tail may improve cellular uptake compared to shorter-chain analogs (e.g., propionic acid derivatives in ).
Table 1: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (Z)-6-(5-((2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid, and how are reaction conditions optimized?
- Methodology : Synthesis involves sequential formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by coupling with a thiazolidinone precursor. Key steps include:
- Allylamine introduction : Optimized via nucleophilic substitution under reflux with polar aprotic solvents (e.g., DMF) .
- Knoevenagel condensation : Critical for forming the (Z)-configured methylene bridge; reaction temperature (70–90°C) and solvent polarity (e.g., ethanol/water mixtures) are tuned to suppress isomerization .
- Thiol-thione equilibrium management : Controlled by pH adjustments (e.g., acetic acid catalysis) to stabilize the thioxothiazolidinone ring .
- Analytical validation : Progress monitored via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, 0.1% TFA/MeCN gradient) .
Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?
- Primary methods :
- NMR spectroscopy : - and -NMR confirm regiochemistry (e.g., allylamino proton shifts at δ 3.2–3.5 ppm) and Z-configuration (vinyl proton coupling constants ) .
- FT-IR : Validates carbonyl (1700–1720 cm) and thioxo (1220–1250 cm) groups .
- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., open-chain intermediates) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structurally similar thiazolidinone derivatives?
- Case study : Conflicting reports on antimicrobial vs. antidiabetic activity in analogs (e.g., thiazolidinediones vs. pyrido-pyrimidine hybrids) .
- Resolution strategies :
- SAR analysis : Compare substituent effects (e.g., allylamino vs. benzylamino groups) on target binding using molecular docking (e.g., PPARγ for antidiabetic activity) .
- Assay standardization : Use isogenic cell lines (e.g., HEK293 transfected with target receptors) to minimize variability .
- Data normalization : Express activity as % inhibition relative to positive controls (e.g., rosiglitazone for PPARγ) .
Q. What experimental design principles apply to optimizing this compound’s bioactivity while minimizing toxicity?
- Key considerations :
- Scaffold rigidity : Introduce steric hindrance (e.g., methyl groups on the pyrido-pyrimidine core) to reduce off-target interactions .
- Prodrug strategies : Esterify the hexanoic acid moiety to enhance bioavailability and reduce gastrointestinal toxicity .
- In silico ADMET profiling : Predict metabolic liabilities (e.g., cytochrome P450 inhibition) using tools like SwissADME .
Q. How can researchers validate the Z-configuration’s role in target binding using structural analogs?
- Comparative studies :
- Synthesize E-isomers via alternative condensation conditions (e.g., higher temperature, non-polar solvents) .
- SPR analysis : Measure binding kinetics to target proteins (e.g., bacterial dihydrofolate reductase) to correlate configuration with affinity .
- X-ray crystallography : Resolve co-crystal structures with biological targets (e.g., PPARγ ligand-binding domain) to confirm stereochemical preferences .
Structural Analog Comparison Table
| Compound Name | Core Features | Key Biological Activity | Reference |
|---|---|---|---|
| 9-Methyl-4-oxoquinoline | Quinoline core, thiazolidinone | Antimicrobial (MIC: 8 µg/mL) | |
| Thiazolidinedione derivatives | Thiazolidinone, fluorophenoxy | Antidiabetic (IC: 0.8 µM for PPARγ) | |
| Pyrido[1,2-a]pyrimidine analogs | Pyrido-pyrimidine, allylamino | Anticancer (IC: 12 µM in MCF-7) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
